molecular formula C14H11ClO3S B168477 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 144006-69-9

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No. B168477
M. Wt: 294.8 g/mol
InChI Key: RQXCOVHVSGLWBA-UHFFFAOYSA-N
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Description

“4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride” is a chemical compound. However, there is limited information available specifically for this compound. The closest related compound is 4-Acetylbiphenyl12. It has a molecular formula of C14H12O and an average mass of 196.245 Da12.



Synthesis Analysis

The synthesis of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride is not directly available. However, 4-Acetylbiphenyl, a related compound, can be synthesized from 4’-Hydroxyacetophenone and Phenylboronic acid2.



Molecular Structure Analysis

The molecular structure of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride is not directly available. However, the related compound 4-Acetylbiphenyl has a molecular formula of C14H12O1.



Chemical Reactions Analysis

The specific chemical reactions involving 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride are not directly available. However, biphenyl compounds, which are structurally similar, undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride are not directly available. However, the related compound 4-Acetylbiphenyl has a melting point of 152-155 °C, a boiling point of 325-327 °C, and is soluble in chloroform2.


Scientific Research Applications

Chemical Modification and Biological Activity

Sulfonyl chlorides, such as 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, are pivotal in chemical synthesis, serving as intermediates in the preparation of sulfonamide-based compounds, which exhibit a wide range of biological activities. Research has demonstrated that modifications through sulfonylation can significantly enhance the biological efficacy of molecules, including their anticoagulant, antitumor, antioxidant, and antiviral activities. These modifications often aim to increase solubility and, consequently, bioavailability (Francini Yumi Kagimura et al., 2015).

Pharmaceutical Applications

In pharmaceutical research, sulfonyl chlorides are employed to synthesize sulfonamides, which are known for their varied medicinal properties, such as antibacterial, antifungal, antiparasitic, antioxidant, and antitumor effects. The ability to generate a diverse array of derivatives from sulfonyl chlorides allows for significant flexibility in drug development, emphasizing the critical role of these compounds in medicinal chemistry (Helloana Azevedo-Barbosa et al., 2020).

Environmental and Polymer Research

The use of sulfonyl chlorides extends beyond pharmaceuticals into areas such as environmental science and polymer chemistry. In the context of advanced oxidation processes (AOPs), research into the degradation of persistent organic pollutants highlights the potential interactions of sulfonyl chloride derivatives with environmental contaminants, pointing towards applications in water treatment and pollution mitigation (D. Oyekunle et al., 2021). Furthermore, in polymer science, the modification of biopolymers with sulfonyl chloride derivatives is explored to enhance material properties, including biodegradability and mechanical strength, thus expanding the applications of natural polymers in various industries (K. Petzold-Welcke et al., 2014).

Safety And Hazards

The safety and hazards of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride are not directly available. However, acetyl chloride, a related compound, is known to be highly flammable and causes severe skin burns and eye damage5.


Future Directions

The future directions of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride are not directly available. However, biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products3.


Please note that the information provided is based on the closest related compounds available and may not fully represent the exact properties of 4’-Acetyl-[1,1’-biphenyl]-4-sulfonyl chloride.


properties

IUPAC Name

4-(4-acetylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3S/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)19(15,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCOVHVSGLWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373322
Record name 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

CAS RN

144006-69-9
Record name 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 144006-69-9
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